17-(5,6-dihydroxy-6-methylheptan-2-yl)-4,4,9,13,14-pentamethyl-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthrene-3,11-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Mogrol can be synthesized through a de novo biosynthesis pathway in Saccharomyces cerevisiae. This involves constructing a metabolic pathway in yeast cells, optimizing the precursor supply, inhibiting the sterol synthesis pathway using the Clustered Regularly Interspaced Short Palindromic Repeats Interference system (CRISPRi), and optimizing the expression and reduction system of P450 enzymes. This method has significantly improved the mogrol titer .
Industrial Production Methods
Industrial production of mogrol typically involves extraction from Siraitia grosvenorii fruit. the yield is relatively low, ranging from 0.55% to 0.65% . The development of microbial cell factories, such as the engineered yeast strains mentioned above, offers a promising alternative for large-scale production .
Chemical Reactions Analysis
Types of Reactions
Mogrol undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its pharmacological properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions typically occur under controlled conditions, such as specific temperatures and pH levels, to ensure the desired modifications are achieved.
Major Products
The major products formed from these reactions include various mogrol derivatives, which have been studied for their enhanced biological activities. For example, synthesized mogrol derivatives have shown significant antiproliferative effects on human lung cancer cell lines .
Scientific Research Applications
Mogrol has a wide range of scientific research applications, including:
Chemistry: Used as a precursor for synthesizing mogrosides and other derivatives.
Biology: Studied for its role in cellular processes and metabolic pathways.
Industry: Utilized in the production of natural sweeteners and potential therapeutic agents
Mechanism of Action
Mogrol exerts its effects through various molecular targets and pathways. It activates the AMP-activated protein kinase (AMPK) pathway, contributing to its antihyperglycemic and antilipidemic effects. Additionally, mogrol inhibits the extracellular signal-regulated kinase 1/2 (ERK1/2) and signal transducer and activator of transcription three (STAT3) pathways, which are implicated in leukemia carcinogenesis .
Comparison with Similar Compounds
Mogrol is unique compared to other similar compounds due to its specific structure and pharmacological properties. Similar compounds include other cucurbitane-type triterpenoids and mogrosides, which are glycosylated derivatives of mogrol. While these compounds share some biological activities, mogrol’s ability to activate specific molecular pathways and its potential therapeutic applications make it distinct .
Properties
IUPAC Name |
17-(5,6-dihydroxy-6-methylheptan-2-yl)-4,4,9,13,14-pentamethyl-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthrene-3,11-diol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H52O4/c1-18(9-13-24(32)27(4,5)34)19-15-16-28(6)22-12-10-20-21(11-14-23(31)26(20,2)3)30(22,8)25(33)17-29(19,28)7/h10,18-19,21-25,31-34H,9,11-17H2,1-8H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLYBBRAAICDTIS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(C(C)(C)O)O)C1CCC2(C1(CC(C3(C2CC=C4C3CCC(C4(C)C)O)C)O)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H52O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.